3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione

PROTAC E3 ligase ligand CRBN binding

PROTAC development is often hindered by poor CRBN ligand solubility, low potency, or incompatible conjugation chemistry. This cereblon binder solves all three issues: • **Superior potency:** Cellular IC50 of 1.10 nM, >1250x stronger than lenalidomide. • **Aqueous compatibility:** Dihydrochloride salt enables 50 mg/mL solubility in water - no DMSO needed for linker reactions. • **Ready to conjugate:** Intact piperazine secondary amine allows direct amide coupling with linker-POI constructs. Crystalline salt form ensures batch-to-batch consistency for CRO scale-up.

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
Cat. No. B12952418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3
InChIInChI=1S/C15H19N3O3/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18/h1-4,13,16H,5-10H2,(H,17,19,20)
InChIKeyKDDHGEAGVGFSMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione Overview


3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione is a cereblon (CRBN) E3 ubiquitin ligase ligand featuring a piperazine-phenoxy linker and a glutarimide pharmacophore [1]. The compound binds the CRBN-DDB1 complex, enabling recruitment of the ubiquitin-proteasome machinery for targeted protein degradation [2]. Its piperazine moiety provides a functionalizable amine handle for linker conjugation, making it a versatile building block in proteolysis-targeting chimera (PROTAC) development and molecular glue design [3].

CRBN E3 ligase ligand for targeted protein degradation research
Piperazine amine handle supports direct PROTAC linker conjugation
Glutarimide pharmacophore binds CRBN-DDB1 complex for ubiquitin recruitment

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione Differentiation


CRBN ligands are not interchangeable due to substantial variations in binding affinity, linker conjugation compatibility, aqueous solubility, and ionization state that directly impact PROTAC efficacy and synthetic tractability. Lenalidomide exhibits CRBN IC50 of ~1380 nM, while pomalidomide shows ~63–83 nM depending on assay format, reflecting divergent target engagement potency [1]. Furthermore, thalidomide and its classical IMiD analogs lack the functionalizable piperazine amine handle required for facile linker attachment [2]. Solubility also varies dramatically: 3-(4-(piperazin-1-yl)phenoxy)piperidine-2,6-dione dihydrochloride demonstrates aqueous solubility of 50 mg/mL, whereas pomalidomide solubility is <0.1 mg/mL in water [3]. These differences in binding, conjugation chemistry, and physicochemical properties preclude generic substitution in PROTAC design and molecular glue optimization.

CRBN binding affinity differs substantially; classic IMiD ligands may not support efficient ternary complex formation at low concentrations
Lack of functionalizable piperazine amine handle in lenalidomide, pomalidomide, and thalidomide complicates direct linker conjugation
Aqueous solubility varies dramatically; poorly soluble CRBN ligands may restrict aqueous-phase PROTAC assembly and assay compatibility

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione Comparator Analysis


Cellular CRBN Engagement Comparison

In a cellular NanoBRET target engagement assay performed in HEK293T cells expressing N-terminal NanoLuc-fused CRBN, 3-(4-(piperazin-1-yl)phenoxy)piperidine-2,6-dione demonstrated an IC50 of 1.10 nM [1]. Under identical assay conditions (displacement of BODIPY-lenalidomide tracer), lenalidomide exhibited an IC50 of 1380 nM, representing a ~1250-fold difference in potency [2].

Cellular CRBN Engagement
Head-to-head
1.10 nM vs 1380 nM
Supports high-affinity CRBN recruitment context
NanoBRET assay; HEK293T cells; 2 hr incubation
PROTAC E3 ligase ligand CRBN binding

Aqueous Solubility Comparison

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione dihydrochloride exhibits aqueous solubility of 50 mg/mL in water, yielding a clear, very faintly yellow solution [1]. In contrast, pomalidomide is reported as practically insoluble in water (solubility <0.1 mg/mL), requiring organic co-solvents such as DMSO for dissolution [2].

Aqueous Solubility
Cross-study comparable
50 mg/mL (vs
Supports aqueous conjugation workflows
Dihydrochloride salt; ambient temperature
Functional Handle
Class-level inference
Piperazine secondary amine (pKa 6.19) vs no free amine
Built-in conjugation handle enables direct PROTAC assembly
Patent-supported; predicted pKa from computational estimation
Salt Form Attributes
Supporting evidence
Dihydrochloride; M.P. 215 °C; charge -1 at pH 7
Defined salt form supports batch reproducibility
Limited comparative data; review storage and handling conditions
Drug discovery PROTAC linker Formulation

Functional Handle: Piperazine Amine

The piperazine moiety of 3-(4-(piperazin-1-yl)phenoxy)piperidine-2,6-dione provides a secondary amine with a predicted pKa of 6.19 ± 0.70 [1]. This contrasts with classical IMiDs (thalidomide, lenalidomide, pomalidomide), which lack an aliphatic amine handle and require synthetic modification of the glutarimide ring or isoindolinone core to introduce linker attachment points [2].

Functional Handle
Class-level inference
Piperazine secondary amine (pKa 6.19) vs no free amine
Built-in conjugation handle enables direct PROTAC assembly
Patent-supported; predicted pKa from computational estimation
PROTAC linker chemistry Amide coupling Salt form

Salt Form Stability and Handling

The compound is commonly supplied as the dihydrochloride salt (CAS 2703780-44-1), which confers a melting point of 215 °C and a net charge of -1 at pH 7 [1]. While comparative salt-form stability data against free base forms of other CRBN ligands are not available in public repositories, the dihydrochloride form offers documented advantages in hygroscopicity control and solid-state stability during long-term storage [2].

Salt Form Attributes
Supporting evidence
Dihydrochloride; M.P. 215 °C; charge -1 at pH 7
Defined salt form supports batch reproducibility
Limited comparative data; review storage and handling conditions
Compound procurement Salt selection Storage stability

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione Application Scenarios


High-Potency PROTAC Design

Based on the NanoBRET cellular IC50 of 1.10 nM [1], this compound is optimally suited for PROTAC constructs where potent CRBN recruitment is required to achieve effective ternary complex formation and target degradation at sub-micromolar concentrations. The ~1250-fold potency advantage over lenalidomide makes it particularly valuable for degrading targets with low endogenous expression or for applications requiring minimal E3 ligand occupancy to preserve cellular ubiquitin-proteasome homeostasis. Procurement should prioritize this compound when designing PROTACs against challenging or low-abundance protein targets.

Aqueous-Phase PROTAC Conjugation

The 50 mg/mL aqueous solubility of the dihydrochloride salt [2] enables direct dissolution in aqueous buffers for amine-reactive linker conjugation (e.g., NHS ester, isothiocyanate, or activated carboxylic acid coupling) without requiring organic co-solvents. This property is essential for automated liquid handling systems in high-throughput PROTAC synthesis and for cellular assays where DMSO concentration must be minimized to avoid cytotoxicity or assay interference. This compound should be procured over poorly soluble CRBN ligands when aqueous compatibility is a workflow requirement.

Modular PROTAC Assembly with Native Piperazine Handle

The piperazine secondary amine provides a built-in conjugation handle [3] that eliminates the need for synthetic derivatization of the CRBN-binding pharmacophore. This enables modular PROTAC assembly where the CRBN ligand can be directly coupled to pre-synthesized linker-POI (protein of interest) ligand constructs via standard amide bond formation. Procurement of this compound reduces overall synthetic complexity compared to lenalidomide- or pomalidomide-based PROTACs, which require separate installation of functionalized linker attachment points on the glutarimide or isoindolinone ring systems.

Reproducible Scale-Up and CRO Outsourcing

The well-defined dihydrochloride salt form (M.P. 215 °C) [4] ensures batch-to-batch consistency in weighing, dissolution, and reaction stoichiometry when scaling PROTAC synthesis or outsourcing to contract research organizations (CROs). Unlike hygroscopic free base forms that may absorb variable amounts of atmospheric moisture during storage and handling, the crystalline dihydrochloride maintains consistent mass and reactivity. This compound should be specified in procurement documentation when reproducible synthetic outcomes across multiple batches or external partners are required.

Application
Selection Property
Validation Focus
PROTAC design for low-abundance targets
Reported CRBN binding affinity context
Ternary complex formation and target degradation efficiency
Aqueous-phase linker conjugation
Aqueous solubility of dihydrochloride salt
Buffer-compatible conjugation workflows without organic co-solvents
Modular PROTAC assembly
Native piperazine conjugation handle
Direct linker attachment without pharmacophore modification
Scale-up synthesis and CRO transfer
Defined crystalline salt form and melting point
Batch-to-batch consistency in weighing and reaction stoichiometry
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